Khellinone

Immunosuppression Autoimmune Disease Potassium Channel Blocker

Choose Khellinone (484-51-5) for its unique open-ring benzofuran core, which enables Claisen-Schmidt derivatization unattainable with khellin or visnagin. This scaffold is essential for synthesizing chalcone-based Kv1.3 blockers (Kd 300–800 nM) for autoimmune research and khellinoflavanones with 28.7-fold enhanced CYP1A1 inhibition over khellin. Ideal for medicinal chemistry libraries targeting EGFR and colon cancer. Ensure synthetic versatility and reproducible pharmacology with ≥98% purity.

Molecular Formula C12H12O5
Molecular Weight 236.22 g/mol
CAS No. 484-51-5
Cat. No. B1209502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKhellinone
CAS484-51-5
Synonyms5-acetyl-4,7-dimethoxy-6-hydroxybenzofuran
khellinone
Molecular FormulaC12H12O5
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C2=C(C(=C1O)OC)OC=C2)OC
InChIInChI=1S/C12H12O5/c1-6(13)8-9(14)12(16-3)11-7(4-5-17-11)10(8)15-2/h4-5,14H,1-3H3
InChIKeyGEUAWNMVARSYHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Khellinone (CAS 484-51-5) for Research: Sourcing and Application Guide


Khellinone (CAS 484-51-5, molecular weight 236.22 g/mol) is a naturally occurring benzofuran derivative isolated from Ammi visnaga, functioning as a crucial intermediate and scaffold in medicinal chemistry [1]. Its chemical structure features a 5-acetyl-4,7-dimethoxy-6-hydroxybenzofuran core, making it a versatile building block for synthesizing bioactive heterocyclic compounds [2]. Researchers utilize khellinone as a synthetic precursor for chalcones, flavanones, and other derivatives that exhibit activities ranging from voltage-gated potassium channel blockade to tyrosine kinase inhibition [3].

Why Khellinone (CAS 484-51-5) Cannot Be Replaced by Other Ammi visnaga Constituents


Khellinone exhibits unique structural and functional properties that differentiate it from other Ammi visnaga furochromones like khellin and visnagin. Unlike khellin, which possesses an intact γ-pyrone ring, khellinone's open-ring structure enables distinct chemical reactivity essential for synthesizing diverse derivative classes such as chalcones and flavanones via Claisen-Schmidt condensation [1]. This structural divergence translates into fundamentally different biological activities; for instance, while khellin inhibits CYP1A1 with an IC50 of 4.02 μM, khellinone serves as a precursor to far more potent inhibitors, with derivatives achieving nanomolar potency [2]. Furthermore, visnagin and khellin exhibit different cellular responses in MDCK cells [3], underscoring that even structurally similar furochromones cannot be interchanged without altering experimental outcomes. Consequently, substituting khellinone with khellin, visnagin, or visnadin would compromise synthetic yields, derivative purity, and the reproducibility of pharmacological results.

Quantitative Differentiation: Khellinone (CAS 484-51-5) vs. In-Class Comparators


Kv1.3 Channel Inhibition: Khellinone Chalcone Derivative (16) vs. ShK Toxin Mimetics

Chalcone derivatives of khellinone, particularly compound 16 (3-(4,7-dimethoxy-6-hydroxybenzofuran-5-yl)-1-phenyl-3-oxopropene), demonstrate potent inhibition of the Kv1.3 potassium channel, a validated target for T-cell-mediated autoimmune diseases like multiple sclerosis [1]. This inhibition is characterized by a Kd value of 300–800 nM and a Hill coefficient of 2, indicating positive cooperativity [1]. In contrast, alternative Kv1.3 blockers such as ShK toxin mimetics require complex peptide synthesis and often exhibit different selectivity profiles [2].

Immunosuppression Autoimmune Disease Potassium Channel Blocker

CYP1A1 Inhibition: Khellinone-Derived Khellinoflavanone (4l) vs. Parent Khellin

Khellinone serves as a critical intermediate for synthesizing potent and selective CYP1A1 inhibitors. The khellinoflavanone derivative 4l, synthesized via khellinone condensation, inhibits CYP1A1 with an IC50 of 140 nM in live HEK293 cells, representing a 28.7-fold improvement over the parent compound khellin (IC50 = 4.02 μM) [1]. Additionally, compound 4l exhibits 170-fold selectivity for CYP1A1 over CYP1B1 (IC50 = 23.8 μM) [1].

Cancer Chemoprevention CYP1A1 Inhibition Structure-Activity Relationship

Tyrosine Kinase Inhibition: Khellinone Derivatives vs. EGFR Inhibitors

Khellinone-derived enaminones were converted into various heterocyclic compounds (isoxazoles, pyrazoles, pyridines, pyrroles, pyrimidines) and evaluated for antiproliferative activity [1]. Compounds IIIb, IVb, and VIIb exhibited potent activity against colon (LoVo) cancer cells, with higher efficacy than against liver (HEPG2) cancer cells, and low reactivity towards normal murine fibroblasts (BALB/3T3) [1]. Molecular docking confirmed that these compounds occupy the EGFR active site, inhibiting tyrosine kinase activity [1].

Cancer Therapeutics EGFR Inhibition Molecular Docking

Optimal Use Cases for Procuring Khellinone (CAS 484-51-5)


Synthesis of Kv1.3 Blockers for Autoimmune Disease Research

Khellinone is the preferred starting material for synthesizing chalcone-based Kv1.3 blockers, as demonstrated by compound 16 achieving Kd values of 300–800 nM [1]. Researchers developing novel immunosuppressants for multiple sclerosis, rheumatoid arthritis, or type 1 diabetes should procure khellinone to access this validated scaffold, which has shown submicromolar suppression of T-lymphocyte proliferation and absence of acute toxicity in murine models [1]. Alternative scaffolds derived from khellin or visnagin lack this specific potassium channel blockade profile, making khellinone essential for programs targeting Kv1.3.

Development of Potent and Selective CYP1A1 Inhibitors for Cancer Chemoprevention

Khellinone is indispensable for preparing khellinoflavanone derivatives with nanomolar CYP1A1 inhibitory activity and high selectivity over CYP1B1 [2]. The 28.7-fold potency enhancement over khellin underscores khellinone's critical role in structure-activity relationship studies aimed at optimizing CYP1A1 inhibition [2]. Procurement of khellinone is recommended for medicinal chemistry groups focused on developing chemopreventive agents against environmental carcinogens like benzo[a]pyrene, as derivative 4l completely protected cells from B[a]P toxicity at 3× IC50 concentration [2].

Exploration of Novel EGFR Tyrosine Kinase Inhibitor Scaffolds

Khellinone serves as a versatile precursor for generating diverse heterocyclic libraries (isoxazoles, pyrazoles, pyridines, etc.) with demonstrated EGFR inhibitory activity and selective cytotoxicity towards colon cancer cells [3]. Unlike khellin, which lacks this synthetic versatility, khellinone's acetyl group enables facile conversion to enaminones and subsequent cyclization to bioactive heterocycles [3]. Research groups seeking to expand chemical space around the EGFR ATP-binding pocket should consider khellinone as a privileged starting material for library synthesis and lead optimization.

Aquaculture Growth Promoter Formulation Development

Khellinone is a key component in patented growth promoter formulations for aquatic animals, comprising 45-55% of the active composition alongside amino acids, Bacillus subtilis, and cobalt carbonate [4]. This industrial application represents a distinct use case separate from pharmaceutical research. Companies developing feed additives for aquaculture should source khellinone of appropriate purity to replicate or improve upon patented formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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